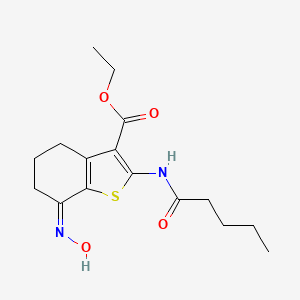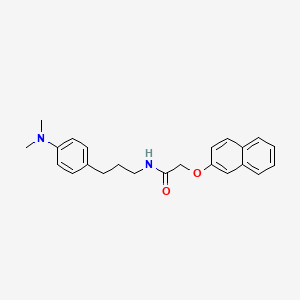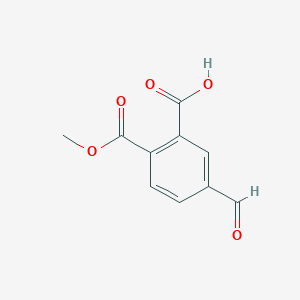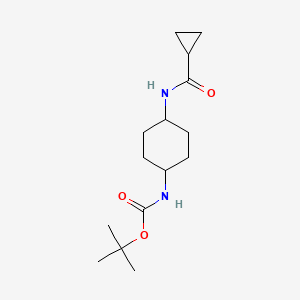
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H26Cl2N2O2 and its molecular weight is 433.37. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Cancer Potential
A major human metabolite of naftopidil, identified as 1-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy) propan-2-ol (HUHS190), has shown selective toxicity against cancer cells compared to normal cells. This compound demonstrated significant inhibitory activities in vitro against human prostate and bladder cancer cells. Its efficacy in a bladder cancer model suggests potential as a post-therapy treatment for bladder cancer without notable side effects (Shimizu et al., 2019).
Pharmacological Interactions
The compound has been involved in studies examining molecular interactions with receptors, such as CB1 cannabinoid receptors. The understanding of how this compound and its structural analogs interact with receptors can contribute to the development of more effective pharmaceuticals (Shim et al., 2002).
Development of Anticonvulsant Agents
Research on naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives, related to the structure of the compound , has shown potential anticonvulsant properties. These studies aim to develop new agents for controlling seizures, highlighting the compound's relevance in neurological applications (Ghareb et al., 2017).
Potential in Nerve Growth
A derivative of this compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), has shown promise in enhancing nerve growth factor's ability to stimulate neurite outgrowths. This indicates potential applications in neurology and regenerative medicine (Williams et al., 2010).
Solubility and Partitioning in Drug Design
The solubility and partitioning characteristics of related compounds have been studied, which is crucial in the design and development of effective pharmaceuticals. These properties impact the drug's absorption, distribution, and overall efficacy (Volkova et al., 2020).
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2.ClH/c24-19-7-4-8-20(15-19)26-13-11-25(12-14-26)16-21(27)17-28-23-10-3-6-18-5-1-2-9-22(18)23;/h1-10,15,21,27H,11-14,16-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUXZVYKGBGIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-chlorobenzamide hydrochloride](/img/structure/B2904112.png)
![N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2904114.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate](/img/structure/B2904115.png)
![(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2904116.png)
![N-(sec-butyl)-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2904118.png)

